molecular formula C18H21ClN2O5S B3507643 N-(3-chloro-2-methylphenyl)-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide

N-(3-chloro-2-methylphenyl)-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B3507643
M. Wt: 412.9 g/mol
InChI Key: SPXNHKWAMUICGH-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide: is a complex organic compound that features a combination of aromatic rings, a sulfonyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and 2,5-dimethoxybenzenesulfonyl chloride.

    Formation of Intermediate: The 3-chloro-2-methylaniline reacts with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form an intermediate sulfonamide.

    Amidation: The intermediate sulfonamide is then reacted with N-methylglycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential applications in the development of pharmaceuticals due to its structural features that may interact with biological targets.

Medicine:

  • Investigated for its potential as a therapeutic agent in treating various diseases, particularly those involving oxidative stress or inflammation.

Industry:

  • Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets. The compound’s sulfonyl and amide groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these biological molecules, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 3-chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide

Uniqueness:

  • The presence of both a sulfonyl group and an amide linkage in N-(3-chloro-2-methylphenyl)-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide makes it unique compared to similar compounds. This dual functionality allows for diverse chemical reactivity and potential biological activity.
  • The specific arrangement of the aromatic rings and substituents also contributes to its distinct properties and potential applications.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S/c1-12-14(19)6-5-7-15(12)20-18(22)11-21(2)27(23,24)17-10-13(25-3)8-9-16(17)26-4/h5-10H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXNHKWAMUICGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN(C)S(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-2-methylphenyl)-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide
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N-(3-chloro-2-methylphenyl)-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide
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N-(3-chloro-2-methylphenyl)-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide
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N-(3-chloro-2-methylphenyl)-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide
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N-(3-chloro-2-methylphenyl)-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide

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